Cas no 23996-12-5 (3-(2-Phenylimidazol-1-yl)propanenitrile)

3-(2-Phenylimidazol-1-yl)propanenitrile is a versatile organic compound featuring a phenyl-substituted imidazole core linked to a nitrile-functionalized propyl chain. This structure imparts reactivity suitable for applications in pharmaceutical intermediates, agrochemical synthesis, and coordination chemistry. The nitrile group offers a handle for further functionalization, while the imidazole moiety provides potential metal-binding properties, making it useful in catalyst design. Its stability under standard conditions and compatibility with common organic solvents enhance its utility in multistep synthetic routes. The compound's well-defined molecular architecture allows for precise modifications, supporting its role in the development of specialized fine chemicals and bioactive molecules.
3-(2-Phenylimidazol-1-yl)propanenitrile structure
23996-12-5 structure
Product Name:3-(2-Phenylimidazol-1-yl)propanenitrile
CAS No:23996-12-5
MF:C12H11N3
MW:197.235841989517
MDL:MFCD00047047
CID:52421
PubChem ID:87558175
Update Time:2025-10-27

3-(2-Phenylimidazol-1-yl)propanenitrile Chemical and Physical Properties

Names and Identifiers

    • 2-phenyl-1H-imidazole-1-propiononitrile
    • 1-(2-Cyanoethyl)-2-phenylimidazole
    • 3-(2-phenylimidazol-1-yl)propanenitrile
    • 1-(p-Cyanethyl)-2-phenyl-imidazol
    • 1H-Imidazole-1-propanenitrile,2-phenyl
    • 3-(2-phenyl-1h-imidazol-1-yl)propanenitrile
    • 3-(2-phenyl-imidazol-1-yl)-propionitrile
    • 3-(2-Phenyl-1-imidazolyl)propionitrile
    • 1-Cyanoethyl-2-phenylimidazole
    • 1H-Imidazole-1-propanenitrile, 2-phenyl-
    • 3-(2-Phenyl-1-imidazolyl)propanenitrile
    • 1H-Imidazole-1-propanenitrile,2-phenyl-
    • Jsp004794
    • VI10
    • DTXSID6066947
    • FT-0709628
    • AC8073
    • MFCD00047047
    • AKOS010303923
    • W-107362
    • A817028
    • 23996-12-5
    • NS00027530
    • 3-(2-Phenyl-1H-imidazol-1-yl) propanenitrile
    • EINECS 245-972-9
    • SDCCGMLS-0066172.P001
    • Z756085734
    • 2-(2-phenyl-1H-imidazol-5-yl)propanenitrile
    • C1964
    • SY041689
    • YAA99612
    • SCHEMBL63262
    • BVYPJEBKDLFIDL-UHFFFAOYSA-N
    • DB-030580
    • 3-(2-Phenylimidazol-1-yl)propanenitrile
    • MDL: MFCD00047047
    • Inchi: 1S/C12H11N3/c13-7-4-9-15-10-8-14-12(15)11-5-2-1-3-6-11/h1-3,5-6,8,10H,4,9H2
    • InChI Key: BVYPJEBKDLFIDL-UHFFFAOYSA-N
    • SMILES: N1(C=CN=C1C1C=CC=CC=1)CCC#N

Computed Properties

  • Exact Mass: 197.09500
  • Monoisotopic Mass: 197.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.3
  • Topological Polar Surface Area: 41.6

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.1±0.1 g/cm3
  • Melting Point: 107.0 to 111.0 deg-C
  • Boiling Point: 418.3±47.0 °C at 760 mmHg
  • Flash Point: 206.8±29.3 °C
  • PSA: 41.61000
  • LogP: 2.46378
  • Solubility: Not determined
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

3-(2-Phenylimidazol-1-yl)propanenitrile Security Information

3-(2-Phenylimidazol-1-yl)propanenitrile Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-(2-Phenylimidazol-1-yl)propanenitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C1964-25G
1-(2-Cyanoethyl)-2-phenylimidazole
23996-12-5 >98.0%(GC)(T)
25g
¥450.00 2024-04-17
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C132891-100g
1-(2-Cyanoethyl)-2-phenylimidazole
23996-12-5 ≥98.0%(T)
100g
¥899.00 2021-05-25
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C132891-25g
1-(2-Cyanoethyl)-2-phenylimidazole
23996-12-5 ≥98.0%(T)
25g
¥299.00 2021-05-25
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C132891-5g
3-(2-Phenylimidazol-1-yl)propanenitrile
23996-12-5 98%
5g
¥159.90 2023-09-03
Chemenu
CM187047-25g
3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile
23996-12-5 95+%
25g
$79 2021-08-05
Chemenu
CM187047-100g
3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile
23996-12-5 95+%
100g
$169 2021-08-05
Chemenu
CM187047-500g
3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile
23996-12-5 95+%
500g
$585 2021-08-05
TRC
P321160-250mg
3-(2-Phenylimidazol-1-yl)propanenitrile
23996-12-5
250mg
$ 50.00 2022-06-03
TRC
P321160-500mg
3-(2-Phenylimidazol-1-yl)propanenitrile
23996-12-5
500mg
$ 65.00 2022-06-03
TRC
P321160-2.5g
3-(2-Phenylimidazol-1-yl)propanenitrile
23996-12-5
2.5g
$ 80.00 2022-06-03

3-(2-Phenylimidazol-1-yl)propanenitrile Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:23996-12-5)1-氰乙基-2-苯基咪唑
Order Number:LE27004150
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 13:00
Price ($):discuss personally
Email:18501500038@163.com

Additional information on 3-(2-Phenylimidazol-1-yl)propanenitrile

3-(2-Phenylimidazol-1-yl)propanenitrile: A Comprehensive Overview

3-(2-Phenylimidazol-1-yl)propanenitrile (CAS No. 23996-12-5) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines an imidazole ring fused with a phenyl group and a nitrile functional group. The imidazole moiety, a five-membered heterocyclic ring containing two nitrogen atoms, contributes to the compound's stability and reactivity, making it a valuable building block in organic synthesis.

The synthesis of 3-(2-Phenylimidazol-1-yl)propanenitrile involves several well-established methods, including the Paal-Knorr synthesis and the Buchwald-Hartwig amination. These methods allow for the precise construction of the imidazole ring and its subsequent functionalization. Recent advancements in catalytic systems have further enhanced the efficiency and selectivity of these reactions, enabling the scalable production of this compound for industrial applications.

One of the most notable applications of 3-(2-Phenylimidazol-1-yl)propanenitrile is in the development of bioactive molecules. The compound's ability to act as a scaffold for drug design has led to its use in creating potential candidates for treating various diseases, including cancer and neurodegenerative disorders. For instance, researchers have explored its role as a template for constructing inhibitors targeting specific enzymes involved in disease pathways.

In the field of agrochemistry, 3-(2-Phenylimidazol-1-yl)propanenitrile has been utilized as an intermediate in the synthesis of fungicides and herbicides. Its ability to interact with biological targets through hydrogen bonding and π-π interactions makes it an effective precursor for developing compounds with high bioactivity. Recent studies have highlighted its potential in creating environmentally friendly pesticides that minimize adverse effects on non-target organisms.

The electronic properties of 3-(2-Phenylimidazol-1-yl)propanenitrile also make it a promising candidate for applications in materials science. Its conjugated system allows for efficient charge transport, making it suitable for use in organic electronics, such as light-emitting diodes (LEDs) and field-effect transistors (FETs). Researchers have investigated its integration into polymer blends to enhance the electrical properties of resulting materials.

From a structural perspective, 3-(2-Phenylimidazol-1-yl)propanenitrile exhibits interesting photophysical properties due to its extended conjugation. This has led to its exploration as a chromophore in dye-sensitized solar cells (DSSCs). Recent studies have demonstrated that modifying the compound's structure can significantly improve its light-harvesting efficiency, paving the way for more efficient solar energy conversion technologies.

In conclusion, 3-(2-Phenylimidazol-1-yLpropanenitrile (CAS No. 23996-12-5) is a multifaceted compound with diverse applications across various scientific domains. Its unique structure, combined with advancements in synthetic methodologies and material science, continues to unlock new possibilities for its utilization. As research progresses, this compound is expected to play an increasingly important role in driving innovation across industries.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:23996-12-5)1-氰乙基-2-苯基咪唑
LE27004150
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email